molecular formula C6H9Br3O B8550404 1,1,1-Tribromo-4-methylpent-4-en-2-ol CAS No. 59898-06-5

1,1,1-Tribromo-4-methylpent-4-en-2-ol

Cat. No. B8550404
CAS RN: 59898-06-5
M. Wt: 336.85 g/mol
InChI Key: OQPURHAGMKWHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Tribromo-4-methylpent-4-en-2-ol is a useful research compound. Its molecular formula is C6H9Br3O and its molecular weight is 336.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Tribromo-4-methylpent-4-en-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Tribromo-4-methylpent-4-en-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59898-06-5

Product Name

1,1,1-Tribromo-4-methylpent-4-en-2-ol

Molecular Formula

C6H9Br3O

Molecular Weight

336.85 g/mol

IUPAC Name

1,1,1-tribromo-4-methylpent-4-en-2-ol

InChI

InChI=1S/C6H9Br3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3

InChI Key

OQPURHAGMKWHRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(Br)(Br)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 281 parts of tribromoacetaldehyde, 168 parts of isobutene and 150 parts of petroleum ether was cooled to - 20° to - 5° C., and 13 parts of anhydrous aluminum chloride was added to the mixture dividedly in several times. The mixture was agitated at the above temperature for 5 hours. As the reaction advanced, crystals were precipitated from the reaction mixture. At the point of termination of the reaction, diethyl ether was added to the reaction mixture to form a homogeneous solution. The solution was then agitated at room temperature for 30 minutes, and 200 parts of water was added to the reaction mixture. The organic layer was recovered, low-boiling-point substances were removed by distillation, and the residue was subjected to distillation under reduced pressure to obtain 287 parts of 1,1,1-tribromo-4-methyl-4-penten-2-ol. The yield was 85%.
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